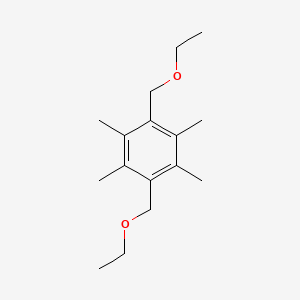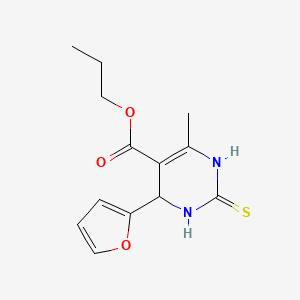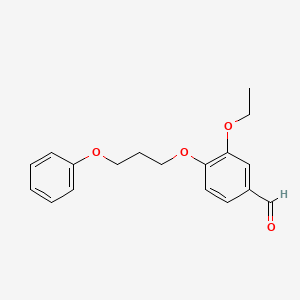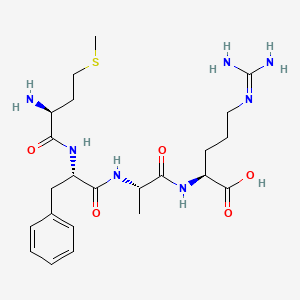![molecular formula C14H10O2 B12522055 8-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12522055.png)
8-Methyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a chromene ring system fused with a benzene ring and a methyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a regioselective intermolecular Diels–Alder cycloaddition followed by oxidative aromatization . Another method involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free approaches and environmentally friendly reagents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and halogenated chromenes .
Scientific Research Applications
8-Methyl-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 8-Methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, as a potential phosphodiesterase II inhibitor, it modulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Urolithin A: A hydroxylated derivative of 6H-benzo[c]chromen-6-one known for its cognitive-enhancing properties.
Urolithin B: Another derivative with anti-inflammatory and anticancer activities.
Methylurolithin: A methylated derivative with potential neuroprotective effects.
Uniqueness: 8-Methyl-6H-benzo[c]chromen-6-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential as a phosphodiesterase II inhibitor and its diverse applications in various fields highlight its significance in scientific research .
Properties
Molecular Formula |
C14H10O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
8-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-7-10-11-4-2-3-5-13(11)16-14(15)12(10)8-9/h2-8H,1H3 |
InChI Key |
MZRGUTUBDFTEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)

![4-[(Hexadecyloxy)methyl]-4'-methyl-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12521988.png)

![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)



![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
